2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Description

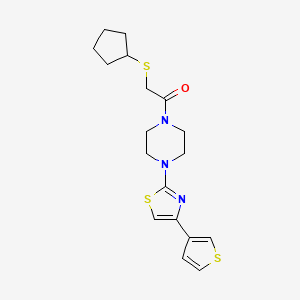

The compound 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone features a multifunctional structure:

- Cyclopentylthio group: A sulfur-containing lipophilic substituent that may enhance membrane permeability.

- Ethanone core: A ketone moiety providing a reactive site for further derivatization.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS3/c22-17(13-24-15-3-1-2-4-15)20-6-8-21(9-7-20)18-19-16(12-25-18)14-5-10-23-11-14/h5,10-12,15H,1-4,6-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGDKMQCDUKVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of thiourea with α-haloketones under acidic conditions.

Attachment of the Thiophenyl Group: The thiophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Piperazine Ring: The piperazine ring is synthesized by the reaction of ethylenediamine with dihaloalkanes.

Cyclopentylthio Group Introduction: The cyclopentylthio group is introduced through a nucleophilic substitution reaction using cyclopentylthiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium alkoxides or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated the potential of thiophene and thiazole derivatives as anticancer agents. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. Molecular docking studies suggest that these compounds may interact effectively with dihydrofolate reductase (DHFR), a key enzyme in cancer proliferation pathways .

Antimicrobial Properties

Compounds containing thiophene and thiazole moieties have been evaluated for their antibacterial and antifungal activities. For example, derivatives synthesized from thiazole scaffolds have exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activities against pathogenic strains . This suggests that the compound could be explored further for its potential as an antimicrobial agent.

Anti-inflammatory Effects

The development of anti-inflammatory drugs utilizing thiazole derivatives has been a focus of research. Studies indicate that certain thiazole-based compounds can inhibit inflammatory pathways effectively, making them candidates for treating conditions characterized by excessive inflammation .

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The incorporation of thiophene units into polymer matrices can enhance the conductivity and stability of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Sensors

Thiophene-containing compounds are also being investigated for their use in chemical sensors. Their ability to undergo electrochemical reactions can be harnessed to develop sensors capable of detecting specific analytes, including gases and biomolecules .

Synthesis of Related Compounds

The synthesis of 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone can be achieved through various synthetic routes that involve the formation of thiophene and thiazole rings. Techniques such as heterocyclization reactions and the use of specific reagents (e.g., Lawesson's reagent for thionation) have been documented to yield high-purity products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopentylthio group in the target compound likely increases lipophilicity compared to urea or hydrazine derivatives (e.g., 1f, 11a), which may improve pharmacokinetic properties .

- Synthetic Yields : Urea derivatives (e.g., 1f, 11a) show moderate-to-high yields (70–88%), suggesting efficient synthetic routes for piperazine-thiazole scaffolds .

Physicochemical and Spectral Properties

Table 2: Spectral and Analytical Data

Key Observations :

Biological Activity

The compound 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Cyclopentylthio group: This moiety may contribute to lipophilicity and receptor binding.

- Thiazole and thiophene rings: These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that it may modulate pathways related to:

- Neurotransmitter Receptors: The piperazine moiety suggests potential interactions with serotonin and dopamine receptors.

- Cell Signaling Pathways: The thiazole and thiophene components may influence pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Studies have indicated that compounds containing thiazole and thiophene groups exhibit significant antimicrobial properties. For example, a study demonstrated that similar analogs showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. A study involving derivatives of piperazine showed promising results in inhibiting cancer cell growth in vitro, particularly in breast and lung cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways .

Neuropharmacological Effects

Given the structural features of the compound, there is potential for neuropharmacological applications. Preliminary studies suggest it may act as a serotonin receptor modulator, which could be beneficial in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, derivatives similar to this compound were tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via caspase activation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Antimicrobial |

| Compound B | Structure B | Anticancer |

| Compound C | Structure C | Neuropharmacological |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.